molecular formula C17H22N4O2 B1680535 Resiquimod CAS No. 144875-48-9

Resiquimod

Número de catálogo B1680535
Número CAS: 144875-48-9
Peso molecular: 314.4 g/mol
Clave InChI: BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Resiquimod is a synthetic compound belonging to the imidazoquinoline family. It is known for its potent immunomodulatory properties and is primarily used as an immune response modifier. This compound has demonstrated antiviral and antitumor activities and is commonly used in the treatment of skin lesions caused by herpes simplex virus and cutaneous T-cell lymphoma .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Resiquimod exerts its effects by binding to toll-like receptors 7 and 8 on dendritic cells, macrophages, and B-lymphocytes. This binding activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors. This results in the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response against viral and tumor cells .

Safety and Hazards

Resiquimod is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Resiquimod has shown promise as a treatment modality for patients with extended skin areas affected with actinic keratosis (field cancerization). It may also have potential for the therapy or prevention of epithelial viral infections .

Análisis Bioquímico

Biochemical Properties

Resiquimod is recognized as an agonist of Toll-like receptors 7 and 8 (TLR7/8) . It interacts with these receptors, triggering a cascade of biochemical reactions that lead to the activation of the immune response .

Cellular Effects

This compound has been shown to influence the function of myeloid-derived suppressor cells (MDSCs), a type of immune cell . In the presence of this compound, MDSCs differentiate into macrophages and dendritic cells . This differentiation process is accompanied by a loss of the suppressive activity of MDSCs on T cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TLR7/8 . This binding triggers a signaling pathway that leads to the activation of immune responses . It also influences gene expression, leading to the differentiation of MDSCs .

Temporal Effects in Laboratory Settings

The effects of this compound on MDSCs have been observed over a period of 5 days in laboratory settings . Over this period, MDSCs treated with this compound differentiated into macrophages and dendritic cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its interaction with TLR7/8 suggests that it may be involved in the pathways related to immune response activation .

Subcellular Localization

The subcellular localization of this compound is not clearly described in the available literature. Given its interaction with TLR7/8, it is likely that it localizes to the compartments or organelles where these receptors are found .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Resiquimod is synthesized through a multi-step process involving the formation of an imidazoquinoline core. The synthesis typically starts with the reaction of 4-amino-2-ethoxymethylimidazo[4,5-c]quinoline with various reagents to introduce functional groups at specific positions on the quinoline ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions

Resiquimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the imidazoquinoline core .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often studied for their potential enhanced immunomodulatory and antiviral activities .

Comparación Con Compuestos Similares

Resiquimod is often compared with other imidazoquinoline compounds such as imiquimod and gardiquimod. While all three compounds act as toll-like receptor agonists, this compound is unique in its ability to activate both toll-like receptors 7 and 8, whereas imiquimod primarily activates toll-like receptor 7 . This dual activation makes this compound a more potent immunomodulator with broader applications in antiviral and antitumor therapies .

List of Similar Compounds

This compound’s unique ability to activate both toll-like receptors 7 and 8, along with its potent immunomodulatory effects, makes it a valuable compound in the fields of medicine and scientific research.

Propiedades

IUPAC Name

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040603
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

144875-48-9
Record name Resiquimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144875-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiquimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol (1.0 g, 3 mmol, Example 100) and 7% methanolic ammonia (30 mL) were placed in a steel pressure vessel at about 150°-160° C. for 6 hours. The vessel was cooled to below room temperature and the reaction solution removed and treated with methanolic potassium hydroxide. The solution was then evaporated to a low volume and diluted with water. The resulting precipitate was collected, washed with water and dried to provide 0.7 g of the crude product as a solid. The crude product was recrystallized from a mixture of ethyl acetate and methanol to provide a colorless solid.
Name
4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiquimod
Reactant of Route 2
Resiquimod
Reactant of Route 3
Resiquimod
Reactant of Route 4
Reactant of Route 4
Resiquimod
Reactant of Route 5
Resiquimod
Reactant of Route 6
Resiquimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.